molecular formula C16H15Cl2NO2 B14137227 2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide CAS No. 459216-22-9

2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide

Cat. No.: B14137227
CAS No.: 459216-22-9
M. Wt: 324.2 g/mol
InChI Key: HSEQHRYNKPIAKA-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms attached to the benzene ring and a phenoxyethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide typically involves the condensation of 2,4-dichlorobenzoyl chloride with 2-(4-methylphenoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(4-methyl-2-nitrophenyl)benzamide
  • 2,4-Dichloro-N-(2-nitrophenyl)benzamide
  • 2,4-Dichloro-N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide

Uniqueness

2,4-Dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and reactivity.

Properties

CAS No.

459216-22-9

Molecular Formula

C16H15Cl2NO2

Molecular Weight

324.2 g/mol

IUPAC Name

2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide

InChI

InChI=1S/C16H15Cl2NO2/c1-11-2-5-13(6-3-11)21-9-8-19-16(20)14-7-4-12(17)10-15(14)18/h2-7,10H,8-9H2,1H3,(H,19,20)

InChI Key

HSEQHRYNKPIAKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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